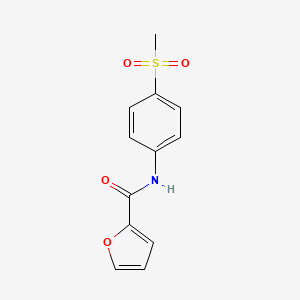

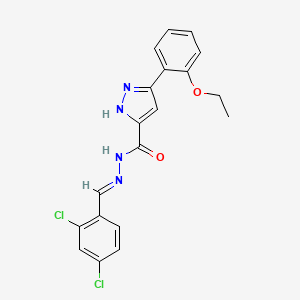

![molecular formula C19H24N4O2 B2414474 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421458-68-5](/img/structure/B2414474.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a part of a class of compounds that are inhibitors of PDE4 isozymes . These compounds have a binding affinity for the PDE4B isoform . They are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[5,1-b][1,3]oxazin-2-yl core structure. The InChI code for a related compound, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, is1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 .

Applications De Recherche Scientifique

Catalysis and Synthesis

The compound has been investigated for its catalytic properties. For instance, a study by Štanfel et al. (2021) explored immobilized Cu(II)-enaminone complexes as heterogeneous catalysts for azomethine imine-alkyne cycloadditions (CuAIAC). These complexes demonstrated promising catalytic activity in the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles , which are valuable heterocyclic compounds .

NLRP3 Inhibition

Researchers have used lipophilic ligand efficiency as a guiding metric to identify a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylureas as novel NLRP3 inhibitors. These compounds aim to minimize the risk of drug-induced liver injury .

PI3Kδ Inhibition

Novel pyrazolopyridine derivatives, including some based on the pyrazolo scaffold, have been discovered as potent and orally available PI3Kδ inhibitors. These compounds hold promise for therapeutic applications .

Anti-Necroptotic Activity

A series of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives were reported as potent necroptosis inhibitors. The representative compound displayed anti-necroptotic activity and inhibitory effects against receptor-interacting protein kinase 1 (RIPK1) .

Antibiotic and Anti-Alzheimer Activity

Bicyclic pyrazolidinones, including those derived from this compound, exhibit antibiotic and anti-Alzheimer activity. These findings highlight potential therapeutic applications .

Other Biological Activities

While not directly related to this compound, it’s worth noting that pyrazoles have been studied for their inhibition of lymphocyte-specific protein tyrosine kinase and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

Mécanisme D'action

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-19(17-15-18-23(20-17)8-4-14-25-18)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQWYQGVPDZCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)

![3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2414397.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2414399.png)

![2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2414404.png)

![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2414413.png)